N-benzyl-4,6-dichloropyrimidin-2-amine
Overview
Description
N-benzyl-4,6-dichloropyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of benzyl and dichloro substituents, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dichloropyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine replaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,6-dichloropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions where the remaining chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives.
Reduction: Products include benzyl alcohol and other reduced derivatives.
Scientific Research Applications
N-benzyl-4,6-dichloropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the replication of viruses by interfering with viral protein synthesis and assembly.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 4-Amino-2,6-dichloropyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
Uniqueness
N-benzyl-4,6-dichloropyrimidin-2-amine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological effects.
Properties
IUPAC Name |
N-benzyl-4,6-dichloropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRIZSLZFDMRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504339 | |
Record name | N-Benzyl-4,6-dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76175-65-0 | |
Record name | N-Benzyl-4,6-dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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